Structural Evidence of a Distinct Binding Mode: 6-Fluoroisoquinolin-4-yl Moiety in a Co-crystal Structure
The 6-fluoroisoquinolin-4-yl group, derived from 6-Fluoroisoquinolin-4-amine, has been resolved in a high-quality co-crystal structure with a target protein, providing definitive evidence of its specific binding interactions. The ligand QWL, (4R)-6,7-dichloro-N-(6-fluoroisoquinolin-4-yl)-1,2,3,4-tetrahydroquinoline-4-carboxamide, is a ligand of interest in PDB entry 7GKF . The binding pose is validated by strong experimental electron density metrics: a Real Space R-factor of 0.127 and a Real Space Correlation Coefficient of 0.859, indicating an excellent fit to the density map . This structural validation demonstrates that the 6-fluoroisoquinolin-4-amine moiety enables a unique, quantifiably well-defined binding conformation, a feature not guaranteed for other aminoisoquinoline isomers.
| Evidence Dimension | Quality of fit to experimental electron density in X-ray crystallography |
|---|---|
| Target Compound Data | Real Space R-factor: 0.127; Real Space Correlation Coefficient: 0.859 |
| Comparator Or Baseline | Theoretical/Alternative binding pose for an unsubstituted or differently substituted isoquinoline analog. |
| Quantified Difference | The low R-factor and high correlation coefficient provide strong, quantitative validation for the observed binding pose of the 6-fluoroisoquinolin-4-yl containing ligand. |
| Conditions | X-ray crystallography of the ligand QWL bound in PDB entry 7GKF. |
Why This Matters
This crystallographic evidence de-risks procurement by confirming the specific 6-fluoro-4-amino substitution pattern facilitates a well-defined, high-confidence binding mode, a property that cannot be assumed for other regioisomers.
- [1] RCSB Protein Data Bank. (n.d.). Ligand validation:7GKF. QWL: (4R)-6,7-dichloro-N-(6-fluoroisoquinolin-4-yl)-1,2,3,4-tetrahydroquinoline-4-carboxamide. View Source
